ADENOSINE 5/'-TRIPHOSPHATE TRIS FROM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

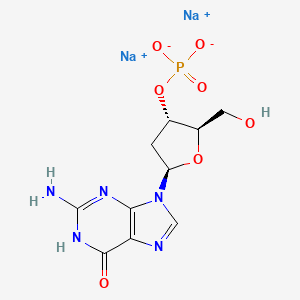

Adenosine 5’-triphosphate (ATP) is a central component of energy storage and metabolism in vivo. It provides the metabolic energy to drive metabolic pumps and serves as a coenzyme in cells . ATP is also an important endogenous signaling molecule in immunity and inflammation .

Synthesis Analysis

ATP is synthesized from adenosine and inorganic polyphosphate (polyP) using a multi-enzyme cascade system. This system combines adenosine kinase and two functionally distinct polyphosphate kinases (PPKs) in a one-pot reaction to achieve chain-like ATP regeneration and production . The extracted ATP can be quantified by the luciferase assay or high-performance liquid chromatography .Molecular Structure Analysis

ATP consists of an adenine attached by the 9-nitrogen atom to the 1′ carbon atom of a sugar (ribose), which in turn is attached at the 5’ carbon atom of the sugar to a triphosphate group . The three phosphate groups are labeled as alpha (α), beta (β), and, for the terminal phosphate, gamma (γ) .Chemical Reactions Analysis

ATP acts as a crucial energy currency in vivo, and it is a widely used energy and/or phosphate donor for enzyme-catalyzed reactions in vitro . ATP is involved in various biological reactions, including the biosynthesis of proteins, lipids, and nucleotides, and providing energy for active transport mechanisms .Physical And Chemical Properties Analysis

ATP is a white, crystalline powder with a molar mass of 507.18 g/mol . It has a density of 1.04 g/cm³ (disodium salt) and melts at 187 °C (disodium salt; decomposes) . ATP has a UV-vis (λ max) of 259 nm .Mecanismo De Acción

Direcciones Futuras

ATP is often referred to as the energy currency of the cell and can be compared to storing money in a bank . It can be used to store energy for future reactions or be withdrawn to pay for reactions when energy is required by the cell . ATP is also a precursor to DNA and RNA, and is used as a coenzyme .

Propiedades

Número CAS |

102047-34-7 |

|---|---|

Fórmula molecular |

C10H16N5O13P3 |

Peso molecular |

507.18 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aR,4S,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B1139523.png)

![2-[2-Chloro-6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1139524.png)

![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)